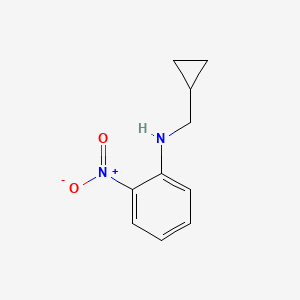![molecular formula C14H12Cl2O B1415021 4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene CAS No. 1039962-36-1](/img/structure/B1415021.png)
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene
Overview
Description
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, commonly referred to as Chloromethylphenoxybenzene (CMPD), is a synthetic aromatic compound that has found a wide range of applications in scientific research. CMPD has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug development. With its unique chemical properties, CMPD has been widely studied for its potential applications in various fields.
Scientific Research Applications
Electrochemical Reduction in Environmental Pollutants
Methyl triclosan, considered an environmental pollutant, has been studied for its electrochemical reduction at glassy carbon electrodes. Research by Peverly et al. (2014) indicates that this process leads to the formation of various compounds, including a derivative of 4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, highlighting its role in environmental remediation techniques (Peverly et al., 2014).
Chlorination of Electron-Rich Benzenoid Compounds
The chlorination of electron-rich benzenoid compounds, resulting in various chlorinated products, has been studied by Smith, McKeer, and Taylor (2003). This includes compounds related to 4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, which are important in organic synthesis and chemical manufacturing (Smith et al., 2003).
Polymeric Resins and Solid-Phase Extraction
A study by Fontanals et al. (2004) on the synthesis of 4-vinylpyridine-divinylbenzene (VP-DVB) resin for solid-phase extraction of polar compounds highlights the utility of related compounds in water treatment and purification processes (Fontanals et al., 2004).
Synthesis and Evaluation of Antibacterial Agents
Research by Halve et al. (2009) involved synthesizing a series of compounds, including derivatives of 4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, and evaluating their potential as antibacterial agents. This showcases the application of the compound in medicinal chemistry and pharmaceutical research (Halve et al., 2009).
Photocatalytic Degradation of Pollutants
Studies on the photocatalytic degradation of aromatic pollutants, such as Vialaton and Richard (2002), indicate the potential of using derivatives of 4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene in treating water contaminated with organic pollutants (Vialaton & Richard, 2002).
properties
IUPAC Name |
4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O/c1-10-8-12(16)4-7-14(10)17-13-5-2-11(9-15)3-6-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDBRPDLGAQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)
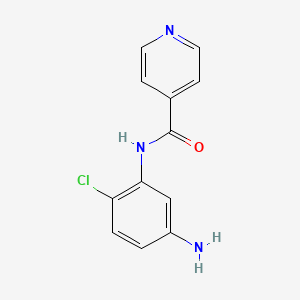
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)

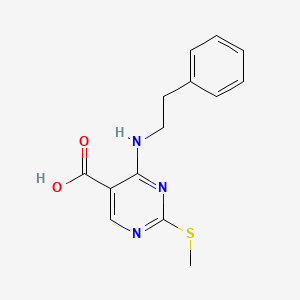
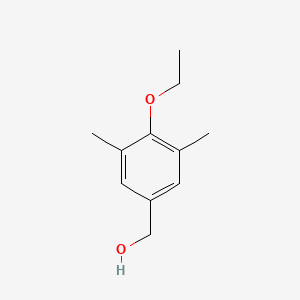
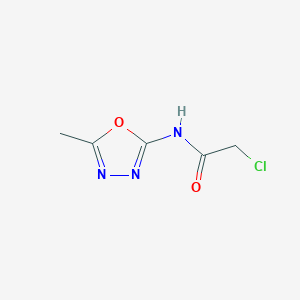
![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)
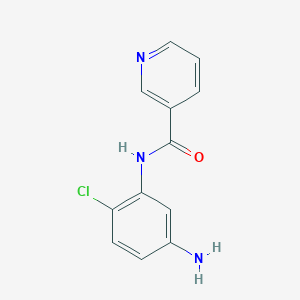
![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)
![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)
